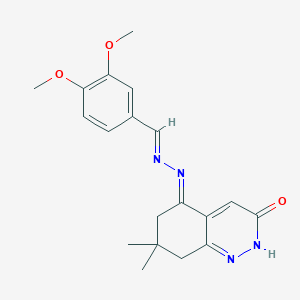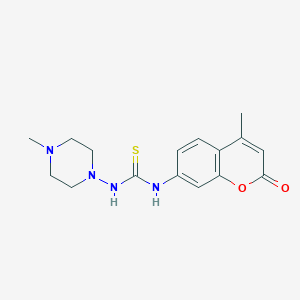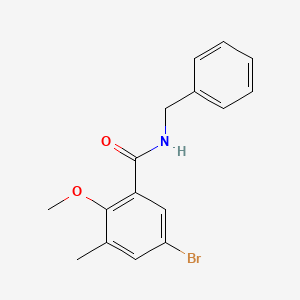![molecular formula C14H22N2 B5822452 1-ethyl-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B5822452.png)
1-ethyl-4-[(2-methylphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-[(2-methylphenyl)methyl]piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 1-ethyl-4-[(2-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
1-ethyl-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Aplicaciones Científicas De Investigación
1-ethyl-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its biological activity. In medicine, it is explored for its potential use in drug development, particularly in the treatment of various diseases . In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance, optimizing its interaction with target macromolecules . This interaction can lead to various biological effects, depending on the specific application of the compound.
Comparación Con Compuestos Similares
1-ethyl-4-[(2-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as 1-methyl-4-(piperidin-4-yl)piperazine and 2-substituted chiral piperazines . These compounds share similar structural features but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activity opens up possibilities for therapeutic applications. Further research into its properties and applications will continue to uncover new uses for this intriguing compound.
Propiedades
IUPAC Name |
1-ethyl-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-15-8-10-16(11-9-15)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLSJKOVDHQTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)

![N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE](/img/structure/B5822402.png)
![2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5822407.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]glycine](/img/structure/B5822441.png)
![4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B5822444.png)

![3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B5822454.png)
![3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5822458.png)


